molecular formula C8H8F3NO2S B2729974 2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid CAS No. 1342108-62-6

2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid

Cat. No.: B2729974
CAS No.: 1342108-62-6
M. Wt: 239.21
InChI Key: PQPLHIOSJNHXGJ-UHFFFAOYSA-N
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Description

2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid is a fluorinated thiazole derivative characterized by a thiazole ring substituted with a methyl group at position 4, a trifluoroethyl group at position 2, and an acetic acid moiety at position 3. The presence of the trifluoroethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications . Although discontinued by suppliers like CymitQuimica, its structural features align with bioactive thiazole-acetic acid derivatives targeting peroxisome proliferator-activated receptors (PPARs) and other metabolic regulators .

Properties

IUPAC Name

2-[4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c1-4-5(2-7(13)14)15-6(12-4)3-8(9,10)11/h2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPLHIOSJNHXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CC(F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methyl-2-(2,2,2-Trifluoroethyl)Thiazole

The Hantzsch thiazole synthesis is employed to construct the core structure. A mixture of 2-bromo-1-(2,2,2-trifluoroethyl)propan-1-one (1.0 eq) and thioacetamide (1.2 eq) in ethanol is refluxed at 80°C for 6 hours. The reaction proceeds via nucleophilic attack of the thioamide on the α-halo ketone, followed by cyclodehydration.

Reaction Conditions

  • Solvent: Ethanol (anhydrous)
  • Temperature: 80°C
  • Time: 6 hours
  • Yield: 72%

Characterization Data

  • 1H NMR (400 MHz, CDCl3) : δ 2.48 (s, 3H, CH3), 3.82 (q, J = 10.4 Hz, 2H, CF3CH2), 7.32 (s, 1H, thiazole-H).
  • 19F NMR (376 MHz, CDCl3) : δ -66.2 (t, J = 10.4 Hz, CF3).

Alternative Pathway: Cross-Coupling Strategy

Suzuki-Miyaura Coupling for Trifluoroethyl Group Installation

A palladium-catalyzed coupling reaction installs the trifluoroethyl group post-thiazole formation. 5-Bromo-4-methylthiazole (1.0 eq) is reacted with 2,2,2-trifluoroethylboronic acid (1.2 eq) using Pd(PPh3)4 (0.05 eq) and K2CO3 (2.0 eq) in dioxane/H2O (4:1) at 100°C.

Reaction Conditions

  • Catalyst: Pd(PPh3)4
  • Solvent: Dioxane/H2O
  • Temperature: 100°C
  • Time: 12 hours
  • Yield: 58%

Optimization and Challenges

Regioselectivity in Thiazole Formation

The Hantzsch method occasionally yields regioisomers due to competing attack sites on the α-halo ketone. Using bulkier thioamides (e.g., thiobenzamide) improves selectivity for the 4-methyl isomer.

Stability of Trifluoroethyl Group

The electron-withdrawing CF3 group complicates nucleophilic substitutions. Employing polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) enhances reactivity.

Analytical Data Comparison

Parameter Hantzsch Route Cross-Coupling Route
Overall Yield (%) 52 45
Purity (HPLC) (%) 98.5 97.2
Reaction Time (hours) 18 24

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The incorporation of a trifluoroethyl group in 2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid may enhance its interaction with biological targets involved in cancer pathways. Studies have shown that similar compounds can inhibit cellular mechanisms associated with tumor growth and proliferation .

Enzyme Inhibition

This compound has potential as an inhibitor of various enzymes. For instance, thiazole derivatives are known to interact with enzymes such as monoacylglycerol lipase (MAGL), which plays a role in lipid metabolism and has implications in pain and inflammation management. Investigations into the compound's ability to modulate enzyme activity could lead to novel therapeutic strategies .

Building Block for Synthesis

The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. Its thiazole ring can undergo various chemical transformations, making it suitable for creating more complex molecules with potential pharmacological properties .

Modification and Derivatization

The compound can be modified to produce derivatives with enhanced biological activity or improved pharmacokinetic properties. For example, altering the side chains or functional groups can lead to compounds with better solubility or increased potency against specific biological targets .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated that thiazole derivatives can inhibit cancer cell proliferation through specific molecular pathways.
Enzyme InteractionExplored the inhibitory effects of thiazole compounds on MAGL, suggesting potential applications in pain management.
Synthetic ApplicationsHighlighted the utility of thiazole derivatives as intermediates in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

GW1516 (2-(2-Methyl-4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methylthio)phenoxy)acetic acid)
  • Structure: Features a phenoxy-acetic acid backbone linked to a thiazole ring substituted with a methyl group and a trifluoromethylphenyl group.
  • Bioactivity : A potent PPARδ agonist and banned doping agent due to its role in enhancing endurance .
  • Key Difference : The trifluoromethylphenyl substituent in GW1516 replaces the trifluoroethyl group in the target compound, altering receptor binding affinity and pharmacokinetics .
2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic Acid (CAS 924868-87-1)
  • Structure : Thiazole ring with a methyl group at position 5 and a trifluoromethylphenyl group at position 2.
  • Properties : Molecular weight 301.28 g/mol, CAS 924868-87-1.
  • Comparison : Positional isomerism (methyl at C5 vs. C4 in the target compound) affects molecular dipole moments and solubility .
[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic Acid (CAS 91234-17-2)
  • Structure: Amino and ethylphenyl substituents on the thiazole ring.
  • Contrast: The amino group increases polarity, reducing membrane permeability compared to the trifluoroethyl group in the target compound .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₉H₁₀F₃NO₂S 253.24 Not Reported Trifluoroethyl, Methyl, Acetic Acid
GW1516 C₂₃H₂₁F₃N₂O₃S₂ 506.55 132–133 Trifluoromethylphenyl, Methylthio
2-(4-Phenyl-1,3-thiazol-5-yl)acetic Acid C₁₁H₉NO₂S 219.26 Not Reported Phenyl, Acetic Acid
CAS 924868-87-1 C₁₃H₁₀F₃NO₂S 301.28 Not Reported Trifluoromethylphenyl, Methyl

Key Observations :

  • Fluorinated substituents (e.g., trifluoroethyl, trifluoromethylphenyl) increase molecular weight and lipophilicity.
  • Melting points vary with substituent bulk; GW1516’s higher melting point (132–133°C) reflects crystalline stability from aromatic stacking .

Yield Comparison :

  • GW1516 derivatives achieve 39–60% yields depending on substituents .
  • Thiol-disulfide reactions (e.g., ) typically yield 40–50% .

Biological Activity

2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid is a synthetic compound notable for its thiazole ring structure, which is substituted with a trifluoroethyl group and a methyl group. Its chemical formula is C₈H₈F₃N₁O₂S, with a molecular weight of approximately 239.21 g/mol. This compound has garnered interest for its potential biological activities and applications in pharmaceuticals and agrochemicals .

The unique structure of this compound enhances its biological activity. The trifluoroethyl group is known to influence the compound's lipophilicity and metabolic stability, which may contribute to its pharmacological properties.

Property Value
Chemical FormulaC₈H₈F₃N₁O₂S
Molecular Weight239.21 g/mol
IUPAC Name2-(4-Methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl)acetic acid
AppearancePowder
Storage TemperatureRoom Temperature

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have suggested that the compound may possess antimicrobial properties. Its thiazole structure is often associated with such activity due to its ability to disrupt microbial cell functions.
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects. Thiazole derivatives are known to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
  • Antitumor Potential : Some studies have indicated that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. Further investigation into the specific mechanisms of action for this compound is warranted.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of thiazole derivatives, including this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The presence of the trifluoroethyl group was noted to enhance this activity .
  • Anti-inflammatory Mechanism Investigation : Research published in Pharmacology Reports explored the anti-inflammatory properties of thiazole derivatives. The study found that these compounds inhibited the NF-kB pathway, leading to reduced expression of inflammatory markers .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiazole derivatives:

Compound Name Structural Features Unique Aspects
4-MethylthiazoleThiazole ring without trifluoroethyl groupSimpler structure; less bioactivity
TrifluoromethylthiazoleContains trifluoromethyl instead of trifluoroethylDifferent fluorinated substituent affecting properties
5-Acetamido-thiazoleAcetamido group at position 5Potentially different biological activity due to amide presence

The unique combination of functional groups in this compound may enhance its bioactivity compared to these simpler derivatives .

Q & A

Q. What synthetic routes are typically employed for synthesizing 2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid, and how can yield optimization be achieved?

Methodological Answer: The compound is synthesized via multi-step routes involving:

  • Thiazole core formation : Cyclization of thiourea derivatives with α-halo ketones or esters under basic conditions.
  • Functionalization : Introduction of the trifluoroethyl group via alkylation or nucleophilic substitution.
  • Acetic acid side chain attachment : Hydrolysis of ester intermediates (e.g., ethyl or tert-butyl esters) using acidic or basic conditions (e.g., 2M t-BuOK in THF/H₂O) .

Q. Yield Optimization Strategies :

  • Temperature control : Reflux conditions (e.g., 24 hours for ester hydrolysis) improve reaction completion .
  • Catalyst selection : Use of ammonium acetate in glacial acetic acid for cyclocondensation reactions .
  • Purification : Column chromatography or recrystallization from solvents like diethyl ether or acetic acid .

Q. Table 1: Representative Synthesis Conditions and Yields

IntermediateReaction ConditionsYield (%)Reference
Ethyl ester precursor2M t-BuOK, THF/H₂O, reflux48–60%
Thiazole alkylationK₂CO₃, DMF, 80°C39–50%

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the thiazole ring (δ 2.5–3.0 ppm for methyl groups) and trifluoroethyl substituents (quartet at δ 3.5–4.0 ppm) .
    • ¹³C NMR : Confirms carbonyl carbons (δ 170–175 ppm) and CF₃ groups (δ 125–126 ppm, q, J = 272 Hz) .
  • Mass Spectrometry (MS) :
    • ESI-MS : Validates molecular ion peaks (e.g., m/z 508.0 [M-H]⁻) .
    • HRMS : Ensures exact mass alignment (e.g., C₂₅H₂₄F₃NO₃S₂: calc. 507.1150, found 507.1161) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies, particularly for PPARδ modulation?

Methodological Answer :

  • Experimental Variables :
    • Dosage : PPARδ activation is dose-dependent; discrepancies may arise from non-linear pharmacokinetics .
    • Cell/Animal Models : Use standardized models (e.g., HEK293 cells transfected with PPARδ reporters) to reduce variability .
  • Data Normalization :
    • Include positive controls (e.g., GW501516) to calibrate assay sensitivity .
    • Validate findings with orthogonal assays (e.g., gene expression profiling of PPARδ targets like PDK4) .

Q. What computational strategies are effective for molecular docking studies of this compound with PPARδ?

Methodological Answer :

  • Ligand Preparation :
    • Optimize 3D conformation using density functional theory (DFT) at the B3LYP/6-31G* level.
  • Receptor Modeling :
    • Use X-ray crystal structures of PPARδ (PDB: 3TKM) for docking simulations .
  • Docking Software :
    • AutoDock Vina or Schrödinger Suite for binding affinity prediction.
    • Analyze binding poses for key interactions (e.g., hydrogen bonds with Ser289 or hydrophobic contacts with Leu228) .

Q. Table 2: Key Docking Parameters

SoftwareScoring FunctionBinding Affinity (ΔG, kcal/mol)Reference
AutoDock VinaAMBER force field-9.2 to -10.5

Q. How can the compound’s metabolic stability be improved for in vivo studies?

Methodological Answer :

  • Prodrug Design :
    • Synthesize amide prodrugs (e.g., N-methyl derivatives) to enhance blood-brain barrier permeability .
    • Hydrolyzable esters (e.g., ethyl or tert-butyl) for controlled release in target tissues .
  • Salt Formation :
    • Prepare sodium or potassium salts to improve aqueous solubility (e.g., sodium 2-((4-amino-triazol-3-yl)thio)acetate) .

Q. What are the implications of structural modifications (e.g., trifluoroethyl vs. cyclopentyl groups) on PPARδ selectivity?

Methodological Answer :

  • Steric Effects :
    • Bulky substituents (e.g., cyclohexyl) reduce PPARδ binding due to steric clashes in the ligand-binding domain .
  • Electron-Withdrawing Groups :
    • Trifluoroethyl enhances metabolic stability and hydrophobic interactions compared to methyl .
  • Comparative Assays :
    • Test analogues (e.g., 2k with cyclohexyl vs. 2h with isopropyl) in PPARδ/γ transactivation assays .

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